3-Chloro-5-éthoxy-4-méthoxyphénol

Vue d'ensemble

Description

3-Chloro-5-ethoxy-4-methoxyphenol is a chemical compound . It is a white to yellow solid at room temperature . The compound has a molecular weight of 158.58 .

Molecular Structure Analysis

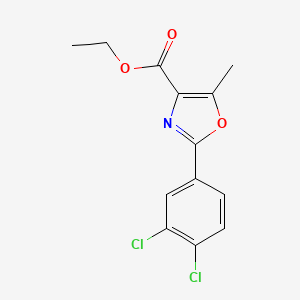

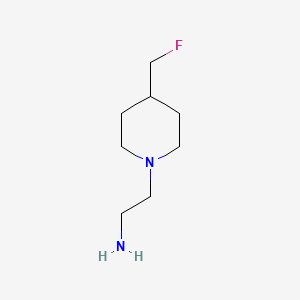

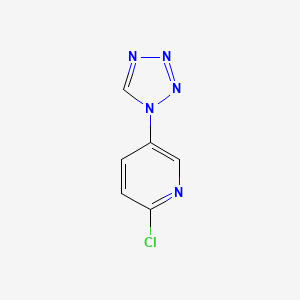

The molecular formula of 3-Chloro-5-ethoxy-4-methoxyphenol is C9H11ClO3 . The InChI code is 1S/C7H7ClO2/c1-10-7-3-5 (8)2-6 (9)4-7/h2-4,9H,1H3 .Physical And Chemical Properties Analysis

3-Chloro-5-ethoxy-4-methoxyphenol is a white to yellow solid at room temperature . It has a molecular weight of 158.58 .Applications De Recherche Scientifique

Synthèse de produits naturels bioactifs

Les dérivés phénoliques comme le 3-Chloro-5-éthoxy-4-méthoxyphénol présentent un fort potentiel en tant que blocs de construction pour la synthèse de produits naturels bioactifs . Ces composés peuvent être utilisés pour créer des molécules complexes avec des groupes fonctionnels, tels que des esters, des nitriles et des halogènes, qui confèrent des propriétés spécifiques .

Production de polymères conducteurs

Le this compound peut être utilisé dans la production de polymères conducteurs . Ces polymères ont une large gamme d'applications, notamment dans l'industrie électronique pour des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires .

Industrie des plastiques

Ce composé est couramment utilisé dans la production de plastiques en raison de sa capacité à améliorer la stabilité thermique et la résistance au feu de ces matériaux . Il peut être utilisé comme additif pour améliorer les propriétés du plastique .

Adhésifs et revêtements

Le this compound est utilisé dans la production d'adhésifs et de revêtements . Il peut améliorer la stabilité thermique et la résistance au feu de ces matériaux, les rendant plus durables et plus durables .

Antioxydants

Les m-aryloxyphénols, un groupe qui comprend le this compound, ont des activités biologiques potentielles, notamment en agissant comme antioxydants . Ils peuvent aider à protéger les cellules des dommages causés par les radicaux libres .

Absorbeurs ultraviolets

Ces composés peuvent également agir comme des absorbeurs ultraviolets . Cela les rend utiles dans des produits comme les crèmes solaires et les plastiques qui nécessitent une protection contre les rayonnements UV .

Ignifugeants

Le this compound peut être utilisé comme ignifugeant . Il peut aider à prévenir ou à ralentir la propagation du feu dans des matériaux comme les textiles et les plastiques .

Effets antitumoraux et anti-inflammatoires potentiels

La recherche a révélé que les m-aryloxyphénols ont des effets antitumoraux et anti-inflammatoires potentiels . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments .

Safety and Hazards

Orientations Futures

Phenol derivatives, including 3-Chloro-5-ethoxy-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .

Mécanisme D'action

Target of Action

3-Chloro-5-ethoxy-4-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

Mequinol acts as a melanocytotoxic chemical . When oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds can damage and destroy pigment cells, causing skin depigmentation . Skin cells can protect themselves against these cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione s-transferase on the cytotoxic compounds .

Biochemical Pathways

The biochemical pathway involved in the action of Mequinol is the melanogenesis pathway . This pathway is responsible for the production of melanin in melanocytes. Mequinol disrupts this pathway, leading to a decrease in melanin production and resulting in skin depigmentation .

Pharmacokinetics

The pharmacokinetics of Mequinol involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, Mequinol is absorbed through the skin. It is then distributed to the melanocytes where it exerts its action . Mequinol demonstrated an elimination half-life of 30 to 90 minutes following intravenous infusion .

Result of Action

The primary result of Mequinol’s action is skin depigmentation . By damaging and destroying pigment cells, Mequinol causes a decrease in melanin production, leading to lighter patches of skin . This effect is used therapeutically to treat conditions like solar lentigines, which are darkened patches of skin caused by sun exposure .

Analyse Biochimique

Biochemical Properties

3-Chloro-5-ethoxy-4-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, 3-Chloro-5-ethoxy-4-methoxyphenol can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Cellular Effects

The effects of 3-Chloro-5-ethoxy-4-methoxyphenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, 3-Chloro-5-ethoxy-4-methoxyphenol can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory cytokines. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 3-Chloro-5-ethoxy-4-methoxyphenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, thereby reducing inflammation . Additionally, 3-Chloro-5-ethoxy-4-methoxyphenol can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of 3-Chloro-5-ethoxy-4-methoxyphenol over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 3-Chloro-5-ethoxy-4-methoxyphenol can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are often dose-dependent and can vary based on the specific cell type being studied.

Dosage Effects in Animal Models

In animal models, the effects of 3-Chloro-5-ethoxy-4-methoxyphenol vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects begin to emerge. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-Chloro-5-ethoxy-4-methoxyphenol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the aromatic ring, leading to the formation of more polar metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of 3-Chloro-5-ethoxy-4-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported into cells via organic anion transporters, which facilitate its uptake into the cytoplasm . Once inside the cell, 3-Chloro-5-ethoxy-4-methoxyphenol can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of 3-Chloro-5-ethoxy-4-methoxyphenol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

Propriétés

IUPAC Name |

3-chloro-5-ethoxy-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDLLOWKAXJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)

![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)